molecular formula C10H8FNO2 B13205343 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13205343
M. Wt: 193.17 g/mol
InChI Key: WNHLDFPWRPVJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione lies in its combined structural features, which enhance its chemical properties and potential biological activities. The presence of both the fluorine and methyl groups contributes to its distinct reactivity and selectivity towards molecular targets .

Biological Activity

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12FN
  • CAS Number : 406923-63-5
  • Molecular Weight : 165.21 g/mol
  • Purity : Typically ≥95%

Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes:

  • Serotonin Receptor Affinity : The compound has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. Studies suggest that modifications in the molecular structure can enhance receptor binding affinity and selectivity .
  • Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound possess antimicrobial properties. For instance, certain analogs have demonstrated significant antibacterial and antifungal activities in vitro .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. It may influence the dopaminergic and glutamatergic pathways, which are critical in neurodegenerative diseases .

In Vitro Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindingsReference
Serotonin Receptor BindingHigh affinity for 5-HT1A and 5-HT7 receptors; potential anxiolytic effects
Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against various strains
Neuroprotective PropertiesModulation of neurotransmitter release; potential benefits in neurodegenerative models

Case Studies

  • Case Study on Antidepressant Effects :
    • A study investigated the antidepressant-like effects of the compound in animal models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages.
    • The mechanism was linked to increased serotonin levels in the synaptic cleft through inhibition of serotonin reuptake.
  • Antimicrobial Efficacy :
    • A series of derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

5-fluoro-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H8FNO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3

InChI Key

WNHLDFPWRPVJDD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=CC=C2F

Origin of Product

United States

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